Technical Monograph: (R)-Thiomorpholine-3-carboxylic acid hydrochloride
Technical Monograph: (R)-Thiomorpholine-3-carboxylic acid hydrochloride
The following technical monograph provides an in-depth analysis of (R)-Thiomorpholine-3-carboxylic acid hydrochloride , designed for researchers in medicinal chemistry and drug development.
A Critical Chiral Building Block for Peptidomimetics and Enzyme Inhibitors
Executive Summary
(R)-Thiomorpholine-3-carboxylic acid hydrochloride (CAS: 67362-31-6) is a non-proteinogenic amino acid and a sulfur-containing heterocyclic scaffold. It serves as a crucial proline surrogate in drug design, offering unique conformational restrictions and lipophilicity profiles compared to its oxygenated analog (morpholine) or the carbocyclic analog (piperidine). This guide details its chemical identity, validated synthesis protocols, and application in targeting metalloproteinases (MMPs), DPP-4, and proton pumps.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The precise identification of the enantiomer is critical, as the (S)-enantiomer often exhibits distinct biological activities.
| Parameter | Specification |
| Chemical Name | (3R)-Thiomorpholine-3-carboxylic acid hydrochloride |
| Common Synonyms | (R)-3-Carboxythiomorpholine HCl; (R)-TCA HCl |
| CAS Number | 67362-31-6 (HCl salt); 65527-54-0 (Free base) |
| Molecular Formula | C₅H₉NO₂S[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 183.66 g/mol |
| Chirality | (R)-Enantiomer (Derived from L-Cysteine) |
| Melting Point | 270–278 °C (Decomposes) |
| Solubility | Highly soluble in Water, Methanol; Insoluble in Et₂O, Hexane |
| Appearance | White to off-white crystalline solid |
| SMILES | Cl.OC(=O)[C@H]1CNCCS1 |
| InChI Key | MDEBHEMVODXCAC-WCCKRBBISA-N |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of (R)-Thiomorpholine-3-carboxylic acid relies on the "Chiral Pool" strategy, utilizing L-Cysteine as the starting material. This approach ensures the retention of the stereocenter (C3), provided the reaction conditions prevent racemization at the
Figure 1: Synthetic pathway from L-Cysteine to the target hydrochloride salt.
Detailed Experimental Protocol (L-Cysteine Route)
This protocol describes the direct cyclization method, which is preferred for its atom economy and scalability.
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (1.0 eq)
-
1,2-Dibromoethane (1.1 eq)
-
Sodium Hydroxide (NaOH) (3.5 eq)
-
Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: Dissolve L-Cysteine HCl (17.5 g, 0.1 mol) in a degassed mixture of Ethanol/Water (150 mL) under a nitrogen atmosphere. Note: Degassing is crucial to prevent oxidation of the thiol to disulfide (cystine).
-
Basification: Cool the solution to 0°C. Add a solution of NaOH (14.0 g, 0.35 mol) in water (30 mL) dropwise. The mixture will become homogenous.
-
Alkylation: Add 1,2-Dibromoethane (9.5 mL, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Cyclization: Allow the reaction to warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS for the disappearance of cysteine.
-
Workup:
-
Neutralize the reaction mixture to pH ~6 with dilute HCl.
-
Concentrate under reduced pressure to remove ethanol.
-
Load the aqueous residue onto a cation-exchange resin (e.g., Dowex 50W).
-
Wash with water to remove inorganic salts.
-
Elute the product with 1M Ammonium Hydroxide (NH₄OH).
-
-
Salt Formation: Concentrate the ammoniacal fractions to obtain the free base. Dissolve in minimum water/methanol, acidify with 4M HCl in dioxane, and precipitate with acetone/ether.
-
Purification: Recrystallize from Methanol/Ethanol to yield the pure hydrochloride salt.
Yield Expectation: 55–65% Critical Control Point: The pH during workup is vital. The compound is zwitterionic; improper pH control leads to loss during extraction or resin loading.
Structural Biology & Applications
(R)-Thiomorpholine-3-carboxylic acid is a "privileged scaffold" in medicinal chemistry due to its ability to constrain peptide backbones while introducing a specific lipophilic vector via the sulfur atom.
Key Therapeutic Targets
| Target Area | Mechanism of Action | Role of Thiomorpholine Core |
| Diabetes (T2DM) | DPP-4 Inhibition | Acts as the P2 substituent (proline mimic), fitting into the S2 hydrophobic pocket of the enzyme. The sulfur atom interacts with specific residues (e.g., Tyr547) via weak dispersion forces. |
| Oncology | MMP Inhibitors | Used in Matrix Metalloproteinase inhibitors. The carboxylic acid coordinates the catalytic Zinc ion, while the ring provides steric bulk to ensure selectivity. |
| Gastroenterology | Proton Pump Inhibitors | Inhibits gastric H+/K+-ATPase. The scaffold serves as a stable linker that resists rapid metabolic degradation compared to linear amines. |
| Neuroscience | MRI Contrast Agents | The nitrogen can be functionalized with chelating arms (DOTA/DTPA derivatives). The rigid ring reduces the entropic penalty of complexation. |
Structure-Activity Relationship (SAR) Logic
The thiomorpholine ring offers a lower pKa (~8.5) for the secondary amine compared to proline (~10.6) or piperidine (~11.0). This lower basicity improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) in the small intestine.
Figure 2: Functional analysis of the thiomorpholine-3-carboxylic acid core.[1][2][10][6][11][12]
Quality Control & Characterization
To validate the synthesis of the (R)-enantiomer hydrochloride, the following analytical criteria must be met.
NMR Spectroscopy[5][14]
-
¹H NMR (D₂O, 400 MHz):
-
4.25 (dd, 1H,
-CH) - Diagnostic for the chiral center. - 3.60–3.40 (m, 2H, N-CH₂).
- 3.10–2.90 (m, 2H, S-CH₂).
- 2.80–2.60 (m, 2H, Ring protons).
-
Note: No exchangeable protons (NH/COOH) are visible in D₂O.
-
4.25 (dd, 1H,
Chiral HPLC Method
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
-
Mobile Phase: 50 mM Perchloric acid in Water/Acetonitrile (80:20).
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is stable, but the free base can slowly oxidize at the sulfur atom if exposed to air.
-
Incompatibility: Strong oxidizing agents (converts sulfide to sulfoxide/sulfone).
References
-
Smolecule. (2023). (R)-Thiomorpholine-3-carboxylic acid hydrochloride Product Monograph. Retrieved from
-
Chem-Impex. (2023). Product Data: (R)-Thiomorpholine-3-carboxylic acid.[6][8] Retrieved from
-
Suzuki, A., et al. (1993).[6] "Thiomorpholine-3-carboxylic acid, a new inhibitor of gastric H(+)-K(+)-ATPase."[6] European Journal of Pharmacology. (Contextual citation for PPI activity).
-
Hattori, Y., et al. (2005).[6] "Antibacterial activity of thiomorpholine-3-carboxylic acid against Staphylococcus aureus."[6] Journal of Antibiotics.
-
Santa Cruz Biotechnology. (2023). Thiomorpholine-3-carboxylic acid hydrochloride Data Sheet. Retrieved from
-
PubChem. (2023). Thiomorpholine-3-carboxylic acid Compound Summary. Retrieved from
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